molecular formula C20H26N2O2 B5219614 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol CAS No. 2725-12-4

1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol

Cat. No.: B5219614
CAS No.: 2725-12-4
M. Wt: 326.4 g/mol
InChI Key: BUELKERURUOIFV-UHFFFAOYSA-N
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Description

1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol typically involves the reaction of phenol with an appropriate epoxide, followed by the introduction of the piperazine moiety. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenoxy-3-(4-methyl-piperazin-1-yl)-propan-2-ol
  • 1-Phenoxy-3-(4-ethyl-piperazin-1-yl)-propan-2-ol
  • 1-Phenoxy-3-(4-phenyl-piperazin-1-yl)-propan-2-ol

Uniqueness

1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol is unique due to the presence of the p-tolyl group, which can influence its pharmacological properties and interactions with biological targets. This structural variation can lead to differences in activity, potency, and selectivity compared to similar compounds.

Properties

IUPAC Name

1-[4-(4-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-17-7-9-18(10-8-17)22-13-11-21(12-14-22)15-19(23)16-24-20-5-3-2-4-6-20/h2-10,19,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUELKERURUOIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293669
Record name 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2725-12-4
Record name NSC91375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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